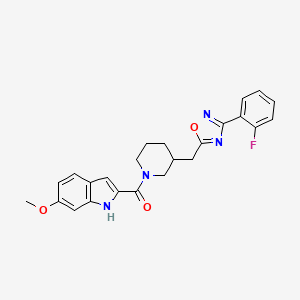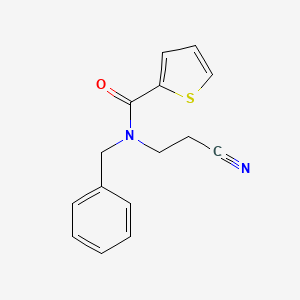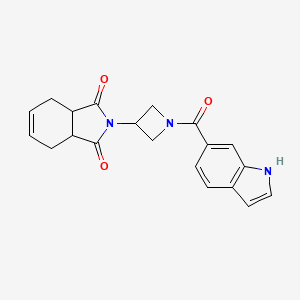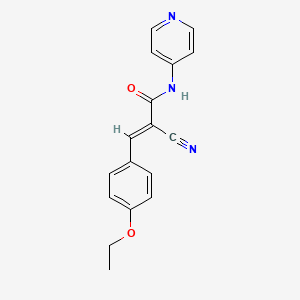![molecular formula C13H25ClN2O B2892054 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride CAS No. 1286274-71-2](/img/structure/B2892054.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Cyclohexanone Derivatives: One common method involves the reduction of cyclohexanone derivatives to form the corresponding cyclohexylamine, followed by subsequent reactions to introduce the carboxamide group.
Amination of Cyclohexanecarboxylic Acid: Another approach involves the amination of cyclohexanecarboxylic acid, followed by the formation of the carboxamide group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield cyclohexanone derivatives.
Reduction Products: Reduction can produce cyclohexylamine derivatives.
Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials and chemicals with unique properties.
Mecanismo De Acción
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Similar in structure but lacks the carboxamide group.
Cyclohexanecarboxamide: Similar in structure but lacks the amino group.
Other Aminocyclohexyl Derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness: The uniqueness of N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride lies in its combination of the amino and carboxamide groups on the cyclohexane ring, which provides distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
N-(4-aminocyclohexyl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h10-12H,1-9,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGXTOFEOAGHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2891977.png)
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)

![1-(3-Chloro-4-methoxyphenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2891981.png)





![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2891991.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)
